Methyl [2,2'-bipyridine]-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2,2’-bipyridine]-3-carboxylate is an organic compound derived from bipyridine, a heterocyclic compound with two pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is known for its ability to form stable complexes with transition metals, making it a valuable ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2,2’-bipyridine]-3-carboxylate typically involves the esterification of [2,2’-bipyridine]-3-carboxylic acid. One common method is the reaction of [2,2’-bipyridine]-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester.
Industrial Production Methods
Industrial production of methyl [2,2’-bipyridine]-3-carboxylate may involve more efficient catalytic processes to enhance yield and reduce reaction times. Methods such as catalytic hydrogenation or the use of metal complexes as catalysts can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2,2’-bipyridine]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl [2,2’-bipyridine]-3-carboxylate.
Reduction: Methyl [2,2’-bipyridine]-3-carbinol.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [2,2’-bipyridine]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with applications in drug design and development.
Medicine: Explored for its potential therapeutic effects, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, such as polymers and supramolecular structures, due to its ability to coordinate with metals.
Wirkmechanismus
The mechanism of action of methyl [2,2’-bipyridine]-3-carboxylate primarily involves its ability to act as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications. The bipyridine moiety can interact with metal centers through its nitrogen atoms, facilitating the formation of five-membered chelate rings.
Vergleich Mit ähnlichen Verbindungen
Methyl [2,2’-bipyridine]-3-carboxylate can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A simpler bipyridine derivative without the ester group, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with nitrogen atoms in the 4,4’ positions, known for its use in the synthesis of coordination polymers and metal-organic frameworks.
Methyl viologen: A bipyridine derivative with methyl groups, used as a redox-active compound in various applications.
Methyl [2,2’-bipyridine]-3-carboxylate is unique due to the presence of the ester group, which can influence its reactivity and coordination behavior compared to other bipyridine derivatives.
Eigenschaften
IUPAC Name |
methyl 2-pyridin-2-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-5-4-8-14-11(9)10-6-2-3-7-13-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQDHOWESRNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.